molecular formula C9H10FN3 B1428139 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine CAS No. 1247481-75-9

1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine

Cat. No. B1428139
M. Wt: 179.19 g/mol
InChI Key: UCRCMDCTLLABSP-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is a chemical compound with the CAS number 1247481-75-9 . It has a molecular weight of 179.2 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is 1S/C9H10FN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12) . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, and 3 nitrogen atoms.


Physical And Chemical Properties Analysis

1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

  • Antibacterial and Antifungal Activity

    • Synthesis of substituted 6-fluorobenzo[d]thiazole amides, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine derivatives, has shown antibacterial and antifungal activities comparable to standard medicines like chloramphenicol, cefoperazone, and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
  • Microwave-Assisted Synthesis for Biological Activities

    • Derivatives of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine have been synthesized using microwave-assisted methods, showing promising antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
  • Antibacterial Agents Development

    • Studies have explored the synthesis of 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine analogues for developing effective antibacterial agents, revealing certain compounds more active than existing antibiotics like enoxacin (Egawa et al., 1984).
  • Pharmacological Screening of Analogues

    • Synthesis of benzothiazole and pyrazole analogues, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine derivatives, for pharmacological screening has indicated significant antimicrobial and antioxidant activities (Raparla et al., 2013).
  • Acetylcholinesterase and Butyrylcholinesterase Inhibition

    • Novel 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine derivatives have been synthesized, displaying excellent inhibition activity to acetylcholinesterase and butyrylcholinesterase, important for neurodegenerative disease treatments (Pejchal, Štěpánková, & Drabina, 2011).
  • Synthesis of Quinolone Antibacterial Agents

    • The synthesis of 1-ethyl-1,4-dihydro-4-oxo-quinolinecarboxylic acids analogues, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine, has been explored for developing new antibacterial agents (Culbertson et al., 1987).
  • Spectroscopic Characterization and Crystallography

    • Detailed spectroscopic characterization and crystallographic elucidation of related compounds have been conducted to understand their molecular structures and potential applications (Al-Harthy et al., 2019).
  • Antimicrobial and Anticancer Activity

    • Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, including 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine, exhibited significant antimicrobial and anticancer activities against various human cancer cell lines (Kumbhare et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-ethyl-6-fluorobenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3/c1-2-13-8-5-6(10)3-4-7(8)12-9(13)11/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCMDCTLLABSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)F)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine

CAS RN

1247481-75-9
Record name 1-ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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